molecular formula C17H24N2O2S B2674413 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide CAS No. 2034572-36-4

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide

Cat. No.: B2674413
CAS No.: 2034572-36-4
M. Wt: 320.45
InChI Key: AVBHEXLGUGPSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-yl derivative, followed by the introduction of the thiomorpholine moiety. The final step involves the formation of the cyclohex-3-enecarboxamide structure. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring and thiomorpholine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring and thiomorpholine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide
  • N-(2-(furan-3-yl)-2-piperidinoethyl)cyclohex-3-enecarboxamide
  • N-(2-(furan-3-yl)-2-pyrrolidinoethyl)cyclohex-3-enecarboxamide

Uniqueness

“N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclohex-3-enecarboxamide” is unique due to the presence of the thiomorpholine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may result in different reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-17(14-4-2-1-3-5-14)18-12-16(15-6-9-21-13-15)19-7-10-22-11-8-19/h1-2,6,9,13-14,16H,3-5,7-8,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBHEXLGUGPSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.